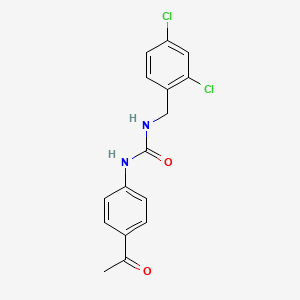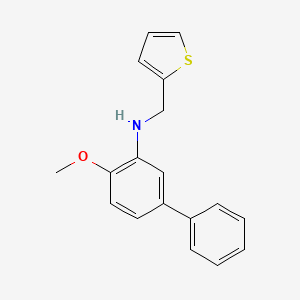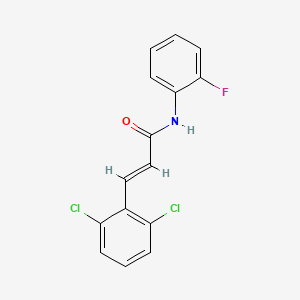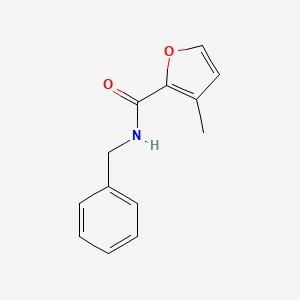![molecular formula C14H13N3O2S2 B5755027 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.04491901 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide, also known as R283, are Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes, including blood clotting, wound healing, and cellular differentiation .
Mode of Action
R283 acts as an irreversible inhibitor against FXIIIa and TG2 . It targets the active site cysteine (Cys) of FXIIIa and TG2 for acetonylation . This interaction results in the inhibition of these enzymes, thereby affecting their function .
Biochemical Pathways
The inhibition of FXIIIa and TG2 by R283 affects several biochemical pathways. FXIIIa is involved in the final step of the blood coagulation cascade, stabilizing the fibrin clot. TG2 is involved in various cellular processes, including apoptosis, cell migration, and extracellular matrix formation . The inhibition of these enzymes by R283 can therefore impact these pathways and their downstream effects.
Pharmacokinetics
It is known to be soluble in water at a concentration of 2 mg/ml , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of R283’s action are primarily due to the inhibition of FXIIIa and TG2. This can lead to changes in blood clotting, wound healing, cell migration, and other processes regulated by these enzymes .
Biochemische Analyse
Biochemical Properties
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. . This enzyme is involved in the cross-linking of proteins by forming covalent bonds between glutamine residues and lysine residues. This compound acts as an inhibitor of transglutaminase 2 by targeting its active site cysteine for acetonylation . This interaction inhibits the enzyme’s activity, thereby affecting the cross-linking of proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of transglutaminase 2, which plays a role in cell adhesion, migration, and apoptosis . By inhibiting this enzyme, the compound can alter cell function, including changes in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell types by disrupting the normal function of transglutaminase 2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active site cysteine of transglutaminase 2, leading to the acetonylation of the enzyme . This modification inhibits the enzyme’s activity, preventing it from cross-linking proteins. Additionally, the compound may also affect other enzymes and proteins involved in cellular processes, further influencing cell function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of transglutaminase 2, resulting in prolonged effects on cellular processes such as apoptosis and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit transglutaminase 2 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s inhibitory effects on transglutaminase 2 are maximized at certain concentrations, beyond which no further inhibition occurs .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which can modify its structure and activity . These metabolic modifications can affect the compound’s potency and duration of action. Additionally, the compound may influence metabolic flux and metabolite levels by inhibiting transglutaminase 2, which plays a role in various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with transglutaminase 2 and other biomolecules. This localization is crucial for the compound’s inhibitory effects on transglutaminase 2 and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
(E)-N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-10(18)9-20-14-17-16-13(21-14)15-12(19)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJHDEBHSFCYLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5754945.png)



![(3E)-2-(2,2-diphenylacetyl)-3-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]inden-1-one](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENYLACETAMIDE](/img/structure/B5755022.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![(5E)-1-methyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5755035.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)
